molecular formula C5H8N4 B156686 6-Methyl-2,4-pyrimidinediamine CAS No. 1791-73-7

6-Methyl-2,4-pyrimidinediamine

Cat. No.: B156686
CAS No.: 1791-73-7
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
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Description

6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,4-pyrimidinediamine typically involves the reaction of 6-methyluracil with ammonia or amines under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate (BF3-OEt2) in a one-pot reaction, which is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps like stirring, heating, and refluxing, followed by purification techniques such as crystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like selenium oxide or selenous acid.

    Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of catalysts like palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Selenium oxide, selenous acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

    Oxidation: Orotic aldehyde.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2,4-pyrimidinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for nucleic acid analogs.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis and repair.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    5-Iodo-6-methyl-2,4-pyrimidinediamine: Similar structure with an iodine atom at position 5, used in various biochemical applications.

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are studied for their enzyme inhibitory activities.

    Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, known for their biological significance.

Uniqueness: 6-Methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase sets it apart from other pyrimidine derivatives, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHQNVDSHUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902889
Record name NoName_3465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791-73-7
Record name 1791-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 grams (0.348 mole) of 2-amino-4-chloro-6-methylpyrimidine (commercially available) and 100 mL of aqueous 30% ammonia in 400 mL of methanol is placed in a high pressure vessel and heated to 130°-165° C. under a pressure of 140-250 psig, where it is stirred for 13 hours. After this time, the reaction mixture is allowed to cool to ambient temperature. The reaction vessel is then opened and the reaction mixture is removed. The reaction vessel is washed with 200 mL of methanol, and the wash is combined with the reaction mixture. The combination is concentrated under reduced pressure to a residual solid. The solid is then stirred for 2 hours at ambient temperature with 100 mL of aqueous 30% ammonia. The mixture is cooled to 0° C., and the solid is collected by filtration. The solid is dried, yielding 40.8 grams of 2,4-diamino-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
50 g
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0 (± 1) mol
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400 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of p-aminoacetophenone (1.35 g) and 2-amino-4-chloro-6-methylpyrimidine (1.435 g) in 20 mL water was treated with 0.85 mL conc HCl and heated at reflux for 1 hr. Addition of 20 mL 1N KOH gave a light buff solid, which was filtered out and dried to give 2.28 g acetylphenyl)amino-2-amino-6-methylpyrimidine, mp 194°-196° C. Of this, 1.21 g was treated with methyl iodide (3 mL) in dimethylformamide (15 mL) at room temperature for 42 hr. Dilution with ethyl acetate and filtration gave 1.11 g 4-(4-acetylphenyl)amino-2-amino-1,6-dimethylpyrimidinium iodide as a white powder, mp 302°-3° C.
Quantity
1.35 g
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reactant
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1.435 g
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20 mL
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0.85 mL
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20 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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